(R)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
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Overview
Description
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of ®-|A,|A-Diphenylprolinol, a chiral secondary amine. The deuterium labeling is used to study the compound’s pharmacokinetics and metabolic pathways. This compound is often utilized in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the deuteration of ®-|A,|A-Diphenylprolinol. The process begins with the preparation of ®-|A,|A-Diphenylprolinol, which is synthesized through the reduction of the corresponding ketone using a chiral catalyst. The deuteration is achieved by exchanging the hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted amine derivatives.
Scientific Research Applications
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Utilized in studies of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) involves its interaction with various molecular targets. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The deuterium labeling allows for detailed studies of the compound’s metabolic pathways and interactions with enzymes.
Comparison with Similar Compounds
Similar Compounds
®-|A,|A-Diphenylprolinol: The non-deuterated version of the compound.
(S)-|A,|A-Diphenylprolinol: The enantiomer of ®-|A,|A-Diphenylprolinol.
®-|A,|A-Diphenylprolinol-d10: The deuterated version of the (S)-enantiomer.
Uniqueness
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) is unique due to its deuterium labeling, which provides valuable insights into the compound’s pharmacokinetics and metabolic pathways. This makes it a powerful tool in research applications where understanding the detailed behavior of the compound is crucial.
Properties
Molecular Formula |
C17H20ClNO |
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Molecular Weight |
299.9 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
InChI Key |
XYSYRXOJSOXZPT-AAFNBZMYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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